2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCHYYJDLIXCPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342452 |

Source

|

| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21521-90-4 |

Source

|

| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in compounds exhibiting a wide array of biological activities.[1][2] Derivatives of this heterocycle are integral to the development of novel therapeutic agents, demonstrating potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] Understanding the physicochemical properties of novel 1,3,4-thiadiazole derivatives is therefore a critical step in the drug discovery pipeline, directly influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 21521-90-4), offers field-proven, step-by-step protocols for their experimental determination, and explains the scientific rationale behind these methodologies.

Compound Identity and Structural Significance

This compound is a synthetic compound featuring the bio-active 1,3,4-thiadiazole ring. Its structure combines this heterocyclic core with an N-substituted chloroacetamide group, a reactive moiety often used as a synthetic intermediate or as a pharmacophore itself.

-

IUPAC Name: this compound[4]

-

CAS Number: 21521-90-4[4]

-

Molecular Formula: C₆H₈ClN₃OS[4]

-

Molecular Weight: 205.67 g/mol [4]

-

SMILES: CCC1=NN=C(S1)NC(=O)CCl[4]

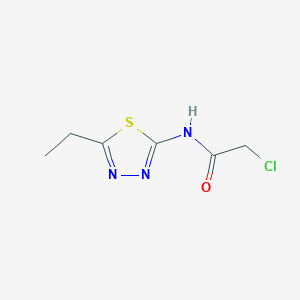

The structural arrangement—a potential hydrogen bond donor (the amide N-H), multiple hydrogen bond acceptors (amide oxygen, thiazole nitrogens), and a balance of hydrophobic (ethyl group) and polar regions—suggests a molecule designed to interact with biological targets. Its properties, such as solubility and lipophilicity, will dictate its ability to reach these targets.

Caption: 2D Chemical Structure of the Topic Compound.

Core Physicochemical Properties: A Predictive Overview

While extensive experimental data for this specific molecule is not publicly available, computational models provide a valuable starting point for researchers. The following table summarizes key properties computed by established algorithms, which should be validated experimentally.[4]

| Property | Predicted Value | Implication in Drug Development |

| Molecular Weight | 205.67 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting potential for good membrane permeability. |

| XLogP3 | 1.3 | Indicates a balanced lipophilicity/hydrophilicity.[5] A positive logP suggests higher solubility in lipids than in water, which is crucial for crossing cell membranes.[5][6] |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5), favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10), favorable for membrane permeability. |

| Polar Surface Area | 83.1 Ų | Within the typical range for orally bioavailable drugs (<140 Ų), suggesting good potential for cell permeation. |

Authoritative Experimental Protocols for Property Determination

The cornerstone of drug development is empirical data. The following sections provide robust, validated protocols for determining the critical physicochemical properties of novel compounds like this compound.

Determination of Lipophilicity (logP)

Scientific Rationale: The octanol-water partition coefficient (logP) is the industry standard for measuring lipophilicity. It governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The "shake-flask" method, though manual, remains the gold standard for its accuracy.[5]

Protocol: Shake-Flask Method for logP Determination

-

Preparation of Phases: Prepare mutually saturated solutions of 1-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing equal volumes of the two liquids and allowing them to separate for at least 24 hours.

-

Compound Preparation: Prepare a stock solution of the test compound in the organic phase (saturated 1-octanol) at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the compound's octanol stock solution with a precise volume of the saturated aqueous buffer (e.g., 2 mL of each).

-

Equilibration: Vigorously vortex the mixture for 5-10 minutes to facilitate partitioning, then agitate on a rotator at room temperature for 1-2 hours to ensure equilibrium is reached.[7]

-

Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve complete separation of the octanol and aqueous layers.[8]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, typically LC-MS or UV-Vis spectroscopy.

-

Calculation: Calculate logP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).[5]

Caption: Workflow for logP Determination via Shake-Flask Method.

Determination of Aqueous Solubility

Scientific Rationale: Aqueous solubility is a prerequisite for absorption. Poor solubility is a major cause of failure for drug candidates. The thermodynamic shake-flask method is the most reliable approach as it measures the solubility of the compound in its most stable (often crystalline) solid form at equilibrium, providing a "gold standard" value.[9]

Protocol: Thermodynamic Shake-Flask Solubility Assay

-

Compound Addition: Add an excess amount of the solid, crystalline test compound to a vial containing a known volume of aqueous buffer (e.g., pH 7.4 PBS). The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[9][10] This extended time is crucial to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After incubation, remove the vial and allow it to stand, letting the excess solid settle.

-

Sample Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate and analyze the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve.[9][11]

-

Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

Caption: Workflow for Thermodynamic Aqueous Solubility Assay.

Determination of Acidity Constant (pKa)

Scientific Rationale: The pKa value dictates the ionization state of a molecule at a given pH. Since ionization profoundly affects solubility, permeability, and receptor binding, determining the pKa is essential. Potentiometric titration is a highly accurate and precise method for this purpose.[12][13] It involves monitoring pH changes as a titrant is added, with the inflection point of the resulting curve revealing the pKa.[13][14]

Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of basic compounds.[14]

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound), adding it in small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[14]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, identify the equivalence point from the peak of the first derivative plot (ΔpH/ΔV) and determine the pKa from the original titration curve.[15]

Conclusion

While computational tools offer a valuable preliminary assessment, the empirical determination of physicochemical properties is non-negotiable in the rigorous process of drug development. For this compound, its membership in the pharmacologically significant 1,3,4-thiadiazole class justifies a thorough experimental investigation. The protocols detailed in this guide for determining logP, aqueous solubility, and pKa represent the authoritative, field-proven standards. By applying these methods, researchers can generate the high-quality, reliable data needed to accurately assess the compound's potential and guide its journey from a promising lead to a viable drug candidate.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

-

PubMed. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Retrieved from [Link]

-

MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Retrieved from [Link]

-

MDPI. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]

-

Bio-protocol. (2017). Determination of partition coefficients (log P). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

IOSR Journal. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C6H8ClN3OS | CID 582085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. enamine.net [enamine.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Aqueous Solubility Assay | Bienta [bienta.net]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. scispace.com [scispace.com]

Spectroscopic Blueprint of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 21521-90-4). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this molecule through a multi-faceted spectroscopic approach, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The synthesis, predicted spectral characteristics, and the underlying principles of these analytical techniques are discussed in detail to provide a holistic understanding of this compound.

Molecular Structure and Synthesis

This compound belongs to the class of 1,3,4-thiadiazole derivatives, a heterocyclic scaffold known for its diverse biological activities.[1] The structural elucidation of this molecule is paramount for understanding its chemical reactivity and potential pharmacological applications.

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis Protocol:

A common and effective method for the synthesis of N-acyl-1,3,4-thiadiazole derivatives involves the acylation of a 2-amino-1,3,4-thiadiazole precursor.[2]

Step-by-Step Methodology:

-

Precursor Preparation: The synthesis starts with the preparation of 2-amino-5-ethyl-1,3,4-thiadiazole.

-

Acylation Reaction: 2-amino-5-ethyl-1,3,4-thiadiazole is dissolved in a suitable solvent, such as dry acetone.

-

Anhydrous sodium acetate is added to the solution to act as a base.

-

The mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise with constant stirring.

-

The reaction is typically stirred for one hour in the cold.

-

Work-up: The reaction mixture is then poured into ice-cold water to precipitate the product.

-

The precipitate is collected by filtration, washed with water to remove any impurities, and then dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

The molecular formula of this compound is C₆H₈ClN₃OS.[3] The expected monoisotopic mass is approximately 205.0077 g/mol .[3] Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with [M]+ at m/z 205 and [M+2]+ at m/z 207 in an approximate 3:1 ratio.

Table 1: Predicted Mass Spectrometry Data

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₆H₈ClN₃OS⁺ | 205 |

| [M+2]⁺ | C₆H₈³⁷ClN₃OS⁺ | 207 |

| [M - CH₂Cl]⁺ | C₅H₆N₃OS⁺ | 156 |

| [M - COCH₂Cl]⁺ | C₄H₅N₃S⁺ | 127 |

| [C₂H₅CS]⁺ | C₃H₅S⁺ | 73 |

Proposed Fragmentation Pathway:

Caption: Proposed mass spectrometry fragmentation of the target molecule.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer, and ions are generated using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Expected IR Spectrum:

Based on the spectral data of similar compounds, the IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C=N, and C-Cl functional groups.[2][4]

Table 2: Predicted Infrared Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amide) | Stretching | 3250 - 3100 |

| C-H (aliphatic) | Stretching | 2980 - 2850 |

| C=O (amide I) | Stretching | 1710 - 1670 |

| C=N (thiadiazole) | Stretching | 1640 - 1600 |

| N-H (amide II) | Bending | 1570 - 1530 |

| C-N | Stretching | 1420 - 1380 |

| C-Cl | Stretching | 800 - 600 |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it.

-

The instrument measures the amount of radiation absorbed at each wavelength.

-

The data is plotted as absorbance or transmittance versus wavenumber (cm⁻¹) to generate the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum will show distinct signals for the protons of the ethyl group, the methylene protons of the chloroacetamide moiety, and the amide proton.

Table 3: Predicted ¹H NMR Spectroscopy Data (in CDCl₃)

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

| -CH₃ (ethyl) | Triplet | 1.3 - 1.5 | 3H |

| -CH₂- (ethyl) | Quartet | 2.9 - 3.1 | 2H |

| -CH₂- (acetamide) | Singlet | 4.2 - 4.4 | 2H |

| -NH- (amide) | Broad Singlet | 9.0 - 10.0 | 1H |

The chemical shifts are influenced by the electronic environment of the protons. The amide proton is expected to be significantly downfield due to the deshielding effect of the adjacent carbonyl group and the thiadiazole ring. The methylene protons of the chloroacetamide are deshielded by the adjacent chlorine and carbonyl group. The ethyl group protons will show the characteristic triplet-quartet splitting pattern.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.). Data from a propyl analog provides a strong basis for these predictions.[5]

Table 4: Predicted ¹³C NMR Spectroscopy Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 12 - 15 |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₂- (acetamide) | 40 - 45 |

| C=O (amide) | 165 - 170 |

| C-2 (thiadiazole) | 160 - 165 |

| C-5 (thiadiazole) | 170 - 175 |

The carbonyl carbon and the two carbons of the thiadiazole ring are expected to be the most downfield signals due to their sp² hybridization and proximity to electronegative atoms.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample tube is placed in the NMR spectrometer.

-

A strong magnetic field is applied, and the sample is irradiated with radiofrequency pulses.

-

The resulting signals (free induction decay) are detected and transformed into an NMR spectrum using Fourier transformation.

-

For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of this compound. By integrating data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, a detailed and self-validating understanding of the molecule's structure is achieved. The predicted spectral data, based on established principles and analysis of analogous compounds, serves as a reliable reference for researchers engaged in the synthesis, quality control, and further development of this and related thiadiazole derivatives.

References

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. (2014). IOSR Journal of Pharmacy and Biological Sciences. Retrieved January 4, 2026, from [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved January 4, 2026, from [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2018). DergiPark. Retrieved January 4, 2026, from [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Biological Activity. (2022). Chemical Methodologies. Retrieved January 4, 2026, from [Link]

-

N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]

-

5-ARYLAMINO-1, 3, 4-THIADIAZOL-2-YL-ACETAMIDE. SYNTHESIS AND SPECTRAL STUDIES. (2017). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. (2023). MDPI. Retrieved January 4, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. (2024). Journal of University of Shanghai for Science and Technology. Retrieved January 4, 2026, from [Link]

-

2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H8ClN3OS | CID 582085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

theoretical and computational studies of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

An In-depth Technical Guide: Theoretical and Computational Analysis of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Executive Summary

The confluence of computational chemistry and medicinal research has revolutionized the drug discovery pipeline, enabling the rapid, cost-effective screening and characterization of novel therapeutic agents. This guide focuses on this compound, a molecule incorporating two pharmacologically significant moieties: the 1,3,4-thiadiazole ring and a chloroacetamide side chain. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3][4] The chloroacetamide group, a reactive electrophile, is also a key feature in various biologically active molecules, often acting as an irreversible inhibitor by forming covalent bonds with target proteins.[5][6]

This whitepaper provides a comprehensive framework for the theoretical and computational investigation of the title compound. We will explore its structural and electronic properties through Density Functional Theory (DFT), predict its potential biological targets via molecular docking simulations, and outline the detailed protocols required to perform these analyses. The objective is to present a self-validating system of inquiry that not only characterizes the molecule in silico but also provides a robust, data-driven rationale for guiding its future synthesis and experimental validation.

Part 1: Foundational Chemistry & Rationale

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure

Derivatives of 1,3,4-thiadiazole are of immense interest due to their diverse biological activities.[1] This five-membered heterocyclic ring, containing two nitrogen atoms and one sulfur atom, is a versatile pharmacophore. Its planarity and the presence of heteroatoms facilitate various non-covalent interactions with biological macromolecules, making it a frequent component in the design of enzyme inhibitors.[2][4] Documented activities for this class of compounds include potent antimicrobial, antiviral, and antitumor effects, underscoring its importance in drug development.[1][3]

The Chloroacetamide Moiety: A Covalent Warhead

The N-chloroacetamide functional group is a well-known alkylating agent. The presence of the electron-withdrawing chlorine atom on the alpha-carbon makes the methylene group susceptible to nucleophilic attack, particularly by cysteine or histidine residues in the active sites of enzymes. This can lead to irreversible covalent inhibition, a strategy employed to achieve prolonged and potent pharmacological effects.[5] Studies have demonstrated that the addition of a chloro atom to an acetamide scaffold can introduce or significantly enhance antimicrobial activity.[5]

Rationale for Computational Investigation

A purely experimental approach to drug discovery is resource-intensive and time-consuming. By first employing theoretical and computational methods, we can predict a molecule's physicochemical properties, electronic structure, chemical reactivity, and potential interactions with biological targets before committing to laboratory synthesis. This in silico pre-screening allows for a more focused and efficient research trajectory. This guide details the workflows for Density Functional Theory (DFT) and molecular docking, two powerful computational tools for achieving these goals.

Part 2: Synthesis and Characterization: The Experimental Ground Truth

While this guide focuses on computational studies, any theoretical model must be grounded in experimental reality. A plausible synthetic route and expected characterization data provide the necessary context for validating computational results.

Proposed Synthetic Pathway

The title compound can be synthesized via a straightforward acylation reaction. The precursor, 2-amino-5-ethyl-1,3,4-thiadiazole, is reacted with chloroacetyl chloride. This reaction is analogous to established methods for synthesizing N-substituted thiadiazoles.[6]

-

Step 1: Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in a suitable solvent (e.g., acetone, DMF).[6][7]

-

Step 2: Add chloroacetyl chloride, often in the presence of a mild base like anhydrous sodium acetate to scavenge the HCl byproduct.[6]

-

Step 3: The reaction mixture is stirred, and the product is isolated, purified (e.g., by recrystallization), and characterized.

Expected Spectroscopic Data

Based on analogous structures, the following spectral characteristics would confirm the successful synthesis of this compound:[1][8]

-

FT-IR (cm⁻¹): Peaks corresponding to N-H stretching (around 3250), C=O stretching (around 1700), C=N stretching of the thiadiazole ring (around 1630), and C-Cl stretching.

-

¹H-NMR (ppm): A singlet for the amide proton (NH), a singlet for the methylene protons (CH₂), and a quartet and triplet for the ethyl group protons (CH₂CH₃).

-

¹³C-NMR (ppm): Resonances for the carbonyl carbon (C=O), the two distinct carbons of the thiadiazole ring (C=N), the methylene carbon adjacent to chlorine (CH₂Cl), and the carbons of the ethyl group.

Part 3: Quantum Chemical Investigations via Density Functional Theory (DFT)

The Rationale for DFT

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of molecules. It is computationally more efficient than other high-level methods while providing highly accurate results for a wide range of molecular properties.[9] For our target molecule, DFT allows us to:

-

Determine the most stable 3D geometry (optimized structure).

-

Calculate the electronic properties, such as the distribution of electron density and electrostatic potential.

-

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity.

-

Predict vibrational frequencies to compare with experimental IR spectra.

Workflow for DFT Analysis

The following diagram illustrates a typical workflow for performing and analyzing a DFT calculation.

Caption: A standard workflow for DFT calculations and subsequent analysis.

Detailed Protocol: DFT Calculation

-

Structure Generation: Draw the 2D structure of this compound and convert it to a preliminary 3D structure using software like GaussView 5.0 or Avogadro.

-

Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian 09W).[10]

-

Method Selection: Specify the DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[9]

-

Calculation Type: Define a geometry optimization (Opt) followed by a frequency calculation (Freq).

-

-

Execution: Run the calculation on a suitable computing system.

-

Verification: After completion, check the output file to ensure the optimization converged successfully and that the frequency calculation yields no imaginary frequencies, confirming the structure is at a true energy minimum.

-

Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

-

Further Analysis: Use the optimized geometry to calculate additional properties like the Molecular Electrostatic Potential (MEP), Natural Bond Orbitals (NBO), and Frontier Molecular Orbitals (HOMO-LUMO).

Key Theoretical Analyses

-

Molecular Geometry: The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography of similar compounds to validate the accuracy of the theoretical model.[9]

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (electronegative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-poor areas (electropositive potential), prone to nucleophilic attack. This map helps identify sites for intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and charge transfer interactions. It can quantify the stabilization energy from hyperconjugative interactions, such as the movement of π-electrons from a donor to an acceptor group, which contributes to molecular stability.[9]

Predicted DFT Data Summary

The following table structure should be used to summarize the key quantitative results from the DFT calculations.

| Parameter | Calculated Value | Units |

| Total Dipole Moment | Value | Debye |

| E_HOMO | Value | eV |

| E_LUMO | Value | eV |

| HOMO-LUMO Energy Gap (ΔE) | Value | eV |

| Key Bond Length (e.g., C=O) | Value | Å |

| Key Bond Angle (e.g., C-N-H) | Value | Degrees |

Part 4: Molecular Docking for Biological Target Identification

Rationale for Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for:

-

Identifying potential biological targets.

-

Elucidating the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Estimating the binding affinity (strength of binding), which can be correlated with inhibitory activity.

Selection of Potential Biological Targets

Based on the known activities of thiadiazole and chloroacetamide derivatives, several protein targets are plausible:

-

Dihydrofolate Reductase (DHFR): A well-established target for antimicrobial and anticancer agents. Several thiadiazole derivatives have been docked against DHFR, showing promise as inhibitors.[1][2][11] (PDB ID: 1DLS is a common choice for E. coli DHFR).[1]

-

Penicillin-Binding Proteins (PBPs): The chloroacetamide moiety suggests potential antibacterial activity via covalent inhibition of bacterial cell wall synthesis enzymes like PBPs.[5]

-

Other Targets: Depending on the therapeutic area of interest, other targets could include various kinases, carbonic anhydrase, or viral enzymes.

Workflow for Molecular Docking

This diagram outlines the process of preparing molecules and running a docking simulation.

Caption: General workflow for a molecular docking study.

Detailed Protocol: Molecular Docking Simulation

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.[1]

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound obtained from the DFT optimization.

-

Use AutoDock Tools to assign Gasteiger charges and define the active rotatable bonds.

-

-

Grid Generation: Define the binding site on the receptor. This is typically done by creating a grid box centered on the active site identified from the co-crystallized ligand or from literature.

-

Docking Execution:

-

Run the docking simulation using a program like AutoDock Vina.[2] Vina will search for the best binding poses of the ligand within the defined grid box and calculate a binding affinity score for each.

-

-

Results Analysis:

-

Visualize the top-ranked binding poses using software like PyMOL or UCSF Chimera.

-

Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's amino acid residues.

-

The binding affinity (ΔG, in kcal/mol) provides an estimate of the binding strength; more negative values indicate stronger binding.

-

Comparative Docking Data

Results should be compared against a known inhibitor (positive control) for the target protein to benchmark the performance of the test compound.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | DHFR | Value | e.g., Asp21, Ser59[2] |

| Known Inhibitor (e.g., Methotrexate) | DHFR | Value | List of residues |

Part 5: Synthesis of Findings and Future Directions

The integration of DFT and molecular docking provides a powerful predictive model for the properties and potential bioactivity of this compound. DFT calculations offer a detailed picture of its intrinsic electronic structure and reactivity, while docking simulations place it in the context of a biological system, predicting how it might interact with a specific disease-related target.

Implications for Drug Development:

-

A strong predicted binding affinity for a target like DHFR would provide a solid rationale for synthesizing the compound and testing its in vitro antimicrobial or anticancer activity.

-

The MEP and NBO analyses can inform strategies for chemical modification to enhance binding or improve pharmacokinetic properties. For instance, modifying a region of high electron density could improve hydrogen bonding with a donor residue in the target's active site.

Recommended Future Studies:

-

Synthesis and Experimental Validation: The foremost step is to synthesize the compound and confirm its structure using the spectroscopic methods outlined in Part 2.

-

In Vitro Biological Assays: Based on docking results, perform assays to measure the compound's inhibitory activity (e.g., IC₅₀) against the target enzyme and its antimicrobial/cytotoxic effects on relevant cell lines.[11]

-

Molecular Dynamics (MD) Simulations: To complement the static picture from docking, MD simulations can be run to study the dynamic stability of the ligand-protein complex over time.

-

ADMET Prediction: In silico tools should be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.

By following this integrated computational and theoretical framework, researchers can efficiently evaluate this compound, paving the way for its potential development as a novel therapeutic agent.

References

-

PubChem Compound Summary for CID 582085, this compound. National Center for Biotechnology Information. [Link]

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)- 1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Semantic Scholar. [Link]

-

Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. ResearchGate. [Link]

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. [Link]

-

Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. DergiPark. [Link]

-

(PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. National Center for Biotechnology Information (PMC). [Link]

-

Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed. [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. National Center for Biotechnology Information (PMC). [Link]

-

A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. PubMed. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. National Center for Biotechnology Information (PMC). [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives: Synthesis, Molecular Docking and in Vitro Cytotoxicity Evaluation as Potential Anticancer Agents. PubMed. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Isomers and Tautomers of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Executive Summary

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a molecule of interest within contemporary drug discovery and development programs. Its chemical architecture, featuring a 1,3,4-thiadiazole core, an exocyclic amide linkage, and reactive chloroacetyl group, presents a rich landscape for isomerism and tautomerism.[1][2] Understanding these subtle structural variations is not merely an academic exercise; it is critical for defining a stable active pharmaceutical ingredient (API), ensuring reproducible biological activity, predicting metabolic pathways, and securing robust intellectual property. This guide provides an in-depth analysis of the potential constitutional isomers and, more critically, the prototropic tautomers of the title compound. We will explore the causality behind the existence of these forms, provide detailed experimental and computational protocols for their characterization, and present data in a format accessible to researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Nuances

The compound this compound (PubChem CID: 582085) belongs to a class of N-acyl-2-amino-1,3,4-thiadiazoles.[3] This heterocyclic scaffold is a well-established pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][4] The efficacy and safety of any drug candidate are inextricably linked to its precise three-dimensional structure. Isomers and tautomers, while possessing the same molecular formula, can exhibit profoundly different physicochemical properties, receptor binding affinities, and toxicological profiles.

Therefore, a priori identification and subsequent characterization of all potential isomeric and tautomeric forms are cornerstone activities in preclinical development. This guide serves to elucidate these possibilities for this compound, providing a foundational framework for its comprehensive chemical analysis.

Analysis of Potential Isomers

Isomers are different compounds that share the same molecular formula (C₆H₈ClN₃OS).[3] For the title compound, the primary form of isomerism to consider is constitutional isomerism.

Constitutional Isomers

Constitutional isomers differ in the connectivity of their atoms. For the synthesis of this compound, which typically involves the acylation of 2-amino-5-ethyl-1,3,4-thiadiazole with chloroacetyl chloride, several isomeric impurities could theoretically arise from the starting materials or side reactions.

-

Positional Isomers of the Thiadiazole Core: The 1,3,4-thiadiazole ring is one of several possible thiadiazole isomers (e.g., 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole). The synthetic route starting from 2-amino-5-ethyl-1,3,4-thiadiazole generally precludes the formation of these other ring isomers.[5][6]

-

Positional Isomers of Substituents: Given the defined starting material, 2-amino-5-ethyl-1,3,4-thiadiazole, the positions of the ethyl and amino groups are fixed.[5] A key potential isomer, however, could arise from acylation at a different position, such as one of the ring nitrogen atoms (N-acylation) instead of the exocyclic amino group (N'-acylation). This would result in a structurally distinct and electronically different molecule.

Stereoisomerism

The canonical structure of this compound does not contain any chiral centers (stereocenters). Therefore, under normal conditions, it does not exhibit enantiomerism or diastereomerism. Geometric isomerism (cis/trans) is also not applicable to the primary structure, although rotational isomers (conformers) around the amide bond exist.

Deep Dive: Prototropic Tautomerism

Tautomerism is a form of constitutional isomerism where isomers (tautomers) are in dynamic equilibrium and readily interconvert.[7] The process most often involves the migration of a proton, known as prototropic tautomerism.[7] For the title compound, two primary forms of prototropic tautomerism are of high significance: Amide-Imidol Tautomerism and Annular Tautomerism .

Amide-Imidol Tautomerism

This is the most prominent tautomeric equilibrium, involving the exocyclic chloroacetamide group. The proton from the amide nitrogen migrates to the carbonyl oxygen, converting the amide into its imidic acid (iminol) tautomer.[8][9]

While the amide form is overwhelmingly favored in most organic systems, the iminol form can be stabilized by intramolecular hydrogen bonding or specific solvent interactions and may play a crucial role in biological recognition at enzyme or receptor active sites.[8]

Diagram: Amide-Imidol Tautomeric Equilibrium

Caption: Prototropic equilibrium between the amide and imidol forms.

Annular Tautomerism

Annular tautomerism involves the migration of a proton between heteroatoms within the heterocyclic ring system.[7][10] In this case, the amide N-H proton can potentially migrate to either of the ring nitrogen atoms (N3 or N4). This creates two additional tautomeric forms where the aromaticity and charge distribution of the thiadiazole ring are significantly altered.

The relative stability of these annular tautomers is influenced by the electronic effects of the substituents and the overall aromatic stabilization energy of each form.

Diagram: Annular Tautomeric Equilibria

Caption: Potential annular tautomers via proton migration to ring nitrogens.

Experimental Characterization Protocols

Differentiating and quantifying tautomeric and isomeric populations requires a multi-technique spectroscopic and chromatographic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for identifying tautomers in solution, as the interconversion rate often influences the observed spectra.[11][12][13]

Objective: To identify the predominant tautomer in solution and detect minor forms.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Expertise Note: DMSO-d₆ is an excellent solvent for this analysis as it is a hydrogen bond acceptor, which can slow down the rate of proton exchange for the N-H proton, making it more readily observable.

-

Acquisition (¹H NMR):

-

Acquire a standard ¹H spectrum at 298 K. Look for a broad, exchangeable singlet corresponding to the N-H proton (typically δ 10-12 ppm).

-

The methylene protons (Cl-CH₂-C=O) and the ethyl group protons (CH₂ and CH₃) will appear as distinct multiplets.

-

-

Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Pay close attention to the carbonyl carbon (C=O) resonance (δ ~165-170 ppm) for the amide form. The presence of a minor imidol tautomer would be indicated by signals corresponding to a C=N carbon (δ ~150-160 ppm) and an O-C=N carbon.

-

-

Variable Temperature (VT) NMR: If peak broadening suggests dynamic exchange, acquire spectra at different temperatures (e.g., from 298 K down to 253 K). Lowering the temperature can slow the interconversion, potentially resolving separate signals for each tautomer.

| Tautomer | Key Spectroscopic Signature (¹H NMR, DMSO-d₆) | Key Spectroscopic Signature (¹³C NMR, DMSO-d₆) |

| Amide | Broad singlet for N-H proton (δ ~10-12 ppm) | Signal for C=O carbon (δ ~165-170 ppm) |

| Imidol | Sharp singlet for O-H proton (variable ppm) | Signal for C=N carbon (δ ~150-160 ppm) |

| Annular | Absence of exocyclic N-H; potential ring N-H | Significant shifts in ring carbon resonances |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly sensitive to the vibrational modes of functional groups, making it ideal for distinguishing between the amide and imidol forms.[11]

Objective: To identify key functional group vibrations corresponding to different tautomers in the solid state or in solution.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Analysis:

-

Amide Form: Look for a strong C=O stretching band (Amide I) around 1680-1720 cm⁻¹ and an N-H bending band (Amide II) around 1510-1550 cm⁻¹. A broad N-H stretching band may also be visible around 3200-3400 cm⁻¹.[14]

-

Imidol Form: The presence of the imidol tautomer would be indicated by the disappearance or significant weakening of the C=O band and the appearance of a C=N stretch (~1640-1690 cm⁻¹) and a broad O-H stretch (~3200-3600 cm⁻¹).[14]

-

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative thermodynamic stabilities of different isomers and tautomers, complementing experimental findings.[15][16][17]

Objective: To calculate the relative Gibbs free energies of the amide, imidol, and annular tautomers to predict the predominant form in the gas phase and in solution.

Protocol: DFT-Based Stability Analysis

-

Structure Generation: Build the 3D structures of all potential tautomers (Amide, Imidol, Annular forms).

-

Geometry Optimization: Perform a full geometry optimization for each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[17][18]

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. Trustworthiness Check: Confirm that the optimized structures are true energy minima by ensuring the absence of imaginary frequencies.

-

Energy Calculation: Extract the electronic energy and thermal corrections to Gibbs free energy from the output.

-

Solvation Modeling (Optional): To simulate a solution environment, repeat the energy calculations using a continuum solvation model like the Polarizable Continuum Model (PCM), specifying a solvent (e.g., water or DMSO).[15]

-

Relative Stability Analysis: Compare the Gibbs free energies (ΔG) of all tautomers. The structure with the lowest ΔG is the most thermodynamically stable.

Diagram: Computational Workflow for Tautomer Analysis

Caption: A typical DFT workflow for predicting tautomer stability.

Conclusion

The comprehensive analysis of this compound reveals a significant potential for prototropic tautomerism, primarily through amide-imidol and annular equilibria. While constitutional isomerism is largely controlled by the synthesis pathway, the dynamic nature of tautomerism necessitates careful characterization in both solid and solution states. The application of orthogonal analytical techniques, including NMR and FT-IR spectroscopy, underpinned by theoretical DFT calculations, provides a robust framework for identifying the predominant species and quantifying minor forms. For drug development professionals, this rigorous characterization is a non-negotiable step to ensure the quality, stability, and consistent biological performance of the active pharmaceutical ingredient.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 582085, this compound. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5441. doi:10.3390/molecules25225441. Available from: [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Tautomeric equilibrium of amides and related compounds: Theoretical and spectral evidences. Retrieved from [Link]

-

Al-Mokaram, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). Available from: [Link]

-

Charton, M. (1969). Annular tautomerism in nitrogen heterocycles. Part I. Tetrazoles. Journal of the Chemical Society B: Physical Organic. doi:10.1039/J29690001240. Available from: [Link]

-

Bédé, A., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6, 57-70. doi: 10.4236/cc.2018.63005. Available from: [Link]

-

El-Azhary, M. A., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 12(1), 12345. doi:10.1038/s41598-022-16362-z. Available from: [Link]

-

ResearchGate. (n.d.). Amide-iminol tautomerism in the title compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

-

ResearchGate. (n.d.). Amide−iminol tautomerism and resonance structures. Retrieved from [Link]

-

Amanote Research. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Retrieved from [Link]

-

SCIRP. (n.d.). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Retrieved from: [Link]

-

Moroccan Journal of Chemistry. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Available from: [Link]

-

HETEROCYCLES. (1991). Prototropic tautomerism of heteroaromatic compounds. Available from: [Link]

-

Royal Society of Chemistry. (2021). Amide–imide tautomerization in the glutamine side chain in enzymatic and photochemical reactions in proteins. Available from: [Link]

-

ResearchGate. (n.d.). Tautomeric behavior of 1,3,4-thiadiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26444, 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from [Link]

-

Spectroscopy Online. (2014). Tautomerism and Expert Systems in Spectroscopy. Available from: [Link]

-

Eklablog. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Retrieved from [Link]

-

Scilit. (n.d.). Tautomerism, normal coordinate analysis, vibrational assignments, calculated IR, Raman and NMR spectra of adenine. Retrieved from [Link]

-

Sultan Qaboos University House of Expertise. (n.d.). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5- pyrimidinecarbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33678057, 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). The Tautomerism of Heterocycles. Six-Membered Heterocycles: Part 1, Annular Tautomerism. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Retrieved from [Link]

-

Jaksonpl. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]

-

ResearchGate. (n.d.). A simple approach to the tautomerism of aromatic heterocycles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]

-

MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H8ClN3OS | CID 582085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- | 64387-67-3 [smolecule.com]

- 5. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. Amide–imide tautomerization in the glutamine side chain in enzymatic and photochemical reactions in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Annular tautomerism in nitrogen heterocycles. Part I. Tetrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 16. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 17. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives - Computational Chemistry - SCIRP [scirp.org]

An In-depth Technical Guide to the Reactivity Analysis of the Chloroacetamide Group in 2-Substituted-1,3,4-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3][4][5] When functionalized at the 2-position with a chloroacetamide group, these molecules become powerful intermediates for the synthesis of diverse compound libraries. This guide provides a comprehensive analysis of the reactivity of the chloroacetamide moiety, offering insights into its synthetic utility and the factors governing its chemical behavior. We will delve into the mechanistic underpinnings of its reactions, provide validated experimental protocols, and explore its applications in the development of novel therapeutic agents.

Introduction: The Significance of 2-Chloroacetamido-1,3,4-thiadiazoles

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its inherent chemical stability and ability to participate in hydrogen bonding have made it a privileged scaffold in drug discovery.[2] Derivatives of 1,3,4-thiadiazole exhibit a remarkable array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4][6]

The introduction of a chloroacetamide group at the 2-position of the thiadiazole ring creates a versatile synthetic handle. The chloroacetamide moiety is an excellent electrophile, readily undergoing nucleophilic substitution reactions.[7] This reactivity allows for the facile introduction of a wide variety of functional groups, enabling the exploration of vast chemical space in the quest for new drug candidates. The reactivity of this group is primarily attributed to the electrophilic nature of the carbon atom attached to the chlorine, making it susceptible to attack by various nucleophiles.[7]

Caption: General structure of a 2-substituted-N-(1,3,4-thiadiazol-2-yl)acetamide.

Synthesis of 2-Chloroacetamido-1,3,4-thiadiazoles: A Foundational Step

The primary route to synthesizing 2-chloroacetamido-1,3,4-thiadiazoles involves the acylation of a 2-amino-1,3,4-thiadiazole precursor with chloroacetyl chloride.[8][9][10] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Protocol

A robust and widely applicable method for the synthesis of the chloroacetamide intermediate is detailed below.

Protocol 1: Synthesis of 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide

-

Materials:

-

2-Amino-5-substituted-1,3,4-thiadiazole (1 equivalent)

-

Chloroacetyl chloride (1-1.2 equivalents)

-

Anhydrous sodium acetate or triethylamine (1-1.2 equivalents)

-

Dry acetone or dimethylformamide (DMF) as solvent

-

-

Procedure:

-

Dissolve the 2-amino-5-substituted-1,3,4-thiadiazole and the base in the chosen dry solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Add chloroacetyl chloride dropwise to the stirred solution over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide.[8]

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of dry solvents and reagents is crucial to prevent the hydrolysis of chloroacetyl chloride.

-

Base: The base neutralizes the HCl formed during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine. Sodium acetate is a mild base suitable for this purpose, while triethylamine can also be used.[8]

-

Cold Conditions: The initial dropwise addition at low temperature helps to control the exothermic nature of the acylation reaction.

Microwave-assisted synthesis has also been reported as an efficient alternative to conventional heating, significantly reducing reaction times and often improving yields.[9]

Reactivity of the Chloroacetamide Group: A Hub for Molecular Diversification

The chloroacetamide group is a potent electrophile, with the chlorine atom acting as a good leaving group. This facilitates nucleophilic substitution reactions, which are the cornerstone of the synthetic utility of these compounds.[7]

Caption: Nucleophilic substitution on the chloroacetamide group.

Nucleophilic Substitution Reactions

The carbon atom adjacent to the chlorine is highly susceptible to nucleophilic attack. A wide range of nucleophiles can be employed to displace the chloride ion, leading to the formation of a diverse array of derivatives.

Common Nucleophiles and Resulting Products:

| Nucleophile | Functional Group Introduced | Resulting Compound Class |

| Amines (R-NH₂) | Amino | 2-(Aminoacetamido)-1,3,4-thiadiazoles |

| Thiols (R-SH) | Thioether | 2-(Thioacetamido)-1,3,4-thiadiazoles |

| Alcohols (R-OH) | Ether | 2-(Oxyacetamido)-1,3,4-thiadiazoles |

| Azides (N₃⁻) | Azido | 2-(Azidoacetamido)-1,3,4-thiadiazoles |

| Thiouracil | Thio-substituted heterocycle | Heterocyclic-substituted acetamides |

The reaction conditions for these substitutions typically involve heating the 2-chloroacetamido-1,3,4-thiadiazole with the nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.[8]

Mechanistic Considerations

The nucleophilic substitution at the α-carbon of the chloroacetamide group generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. This is supported by the primary nature of the carbon center bearing the leaving group.

Key Features of the SN2 Mechanism:

-

Concerted Reaction: The bond formation with the nucleophile and the bond breaking of the carbon-chlorine bond occur simultaneously in a single step.

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.

-

Inversion of Stereochemistry: If the α-carbon were chiral, an inversion of its stereochemical configuration would be observed.

The rate of the SN2 reaction is influenced by several factors:

-

Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.

-

Steric Hindrance: Bulky substituents on the nucleophile or near the reaction center can slow down the reaction.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

Factors Influencing Reactivity

The reactivity of the chloroacetamide group can be modulated by the nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring.

-

Electron-Withdrawing Groups (EWGs): Substituents that are electron-withdrawing can enhance the electrophilicity of the α-carbon, potentially increasing the rate of nucleophilic attack.

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups may slightly decrease the reactivity by reducing the partial positive charge on the α-carbon.

-

Steric Effects: Large or bulky substituents at the 5-position can sterically hinder the approach of the nucleophile to the reaction center, thereby slowing down the reaction rate.

Experimental Protocols for Reactivity Analysis

To illustrate the synthetic utility of 2-chloroacetamido-1,3,4-thiadiazoles, a general protocol for nucleophilic substitution is provided below.

Protocol 2: General Procedure for Nucleophilic Substitution

-

Materials:

-

2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide (1 equivalent)

-

Nucleophile (e.g., substituted amine, thiol) (1-1.5 equivalents)

-

Base (e.g., triethylamine, potassium carbonate) (1-1.5 equivalents)

-

Solvent (e.g., dry benzene, ethanol, DMF)

-

-

Procedure:

-

To a solution of the 2-chloroacetamido-1,3,4-thiadiazole in the chosen solvent, add the nucleophile and the base.

-

Heat the reaction mixture under reflux for a specified period (typically 4-20 hours), monitoring the progress by TLC.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired substituted acetamide derivative.

-

Caption: A typical experimental workflow for synthesis and reaction.

Applications in Drug Discovery and Development

The ability to readily diversify the 2-acetamido position of 1,3,4-thiadiazoles has been extensively leveraged in the search for new therapeutic agents. By introducing various substituents, researchers can fine-tune the physicochemical properties and biological activities of these compounds.

Examples of Biologically Active Derivatives:

-

Anticancer Agents: Many 2-substituted-acetamido-1,3,4-thiadiazoles have demonstrated potent anticancer activity against various cell lines.[8][11] The introduced substituents can modulate interactions with biological targets such as kinases and other enzymes.[1]

-

Antimicrobial Agents: The thiadiazole nucleus is a well-known pharmacophore in antimicrobial agents.[6][12] Modifications at the acetamide side chain have led to the discovery of compounds with significant antibacterial and antifungal properties.

-

Anti-inflammatory and Analgesic Agents: The versatile chemistry of these compounds has also been explored for the development of new anti-inflammatory and analgesic drugs.[3][4]

Data Presentation: Representative Biological Activity

| Compound ID | R-Group at Position 5 | Substituent on Acetamide | Target Cell Line | IC₅₀ (µM) |

| A | 4-Chlorophenyl | Pyridinium | MCF-7 | 7.56 |

| B | 4-Chlorophenyl | 4-Methylpiperazine | MCF-7 | 51.56 |

| C | 4-Chlorophenyl | 4-Ethylpiperazine | MCF-7 | 25.21 |

| D | Aryl | Aminothiazole | HL-60 | 9.6 |

Data synthesized from literature for illustrative purposes.[8]

Conclusion and Future Perspectives

The chloroacetamide group in 2-substituted-1,3,4-thiadiazoles is a highly reactive and synthetically valuable functional group. Its susceptibility to nucleophilic substitution via an SN2 mechanism provides a straightforward and efficient means for the synthesis of large and diverse libraries of novel compounds. Understanding the factors that influence its reactivity is paramount for designing efficient synthetic routes and for the rational design of new drug candidates. The continued exploration of the reactivity of this versatile scaffold holds significant promise for the discovery of next-generation therapeutics.

References

-

El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 11(34), 20958-20973. [Link]

-

Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Kahtani, A. A. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(11), 3326. [Link]

-

Jain, A., & Sharma, S. (2015). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry, 8(7), 50-55. [Link]

-

Hussein, F. A., & Al-Masoudi, N. A. (2018). Nucleophilic substitution reaction of 1,3,4-oxadiazole. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. ARKIVOC, 2003(5), 173-182. [Link]

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3405. [Link]

-

Saeed, S., Rashid, N., & Jones, P. G. (2010). Reactivity of Chloroacetylated β-Enamino Compounds. Synthesis of Heterocycles. Molecules, 15(5), 3374-3388. [Link]

-

Matysiak, J. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry, 25(29), 3453-3477. [Link]

-

Kumar, A., Singh, B., & Kumar, R. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Pharmaceuticals, 15(3), 282. [Link]

-

Wang, J., Sarkar, A., Steigerwald, D., Holmes, D., Xie, L., Jackson, J., & Borhan, B. (2021). Mechanistic studies of asymmetric chloroetherification reactions. American Chemical Society. [Link]

-

Onysko, M. Y., & Poroikov, V. V. (2016). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Mendeleev Communications, 26(6), 513-514. [Link]

-